Compound Description: SSR240612 is a potent, orally active, and specific non-peptide antagonist of the bradykinin B1 receptor. [] It exhibits strong inhibitory effects on bradykinin B1 receptor binding and function, both in vitro and in vivo. [] SSR240612 has shown efficacy in reducing inflammation and pain in various animal models. []
Relevance: SSR240612 shares the 1,3-benzodioxole moiety with N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide. Additionally, both compounds contain amide functional groups and complex substituted aromatic systems, indicating structural similarities. [] https://www.semanticscholar.org/paper/da1bcfa80e4d7f5c1c56a1ac86d1e5f0bc33b6d0
Compound Description: This compound has been synthesized and characterized as a potential new antifungal agent. [] It contains an imine moiety in the (E)-configuration, confirmed by single crystal X-ray analysis. [] In vitro studies demonstrate its antifungal potential against different fungal strains. []
Relevance: Similar to N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide, this molecule also possesses the 1,3-benzodioxole group. [] The presence of a substituted aromatic system linked to a heterocycle (imidazole in this case) further emphasizes the structural resemblance between the two. [] https://www.semanticscholar.org/paper/e6510b4a04e04855975219e6f79cc0683fc50fca
Compound Description: This compound contains a pyrazoline ring in a twist conformation and a thiazole ring that forms dihedral angles with the benzene rings of both the benzodioxole and the phenyl substituents. [] The molecular structure is stabilized by intramolecular C—H⋯π interactions. []
Relevance: This compound is structurally related to N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide due to the shared presence of 1,3-benzodioxole and pyrazole moieties. [] Both compounds also feature additional aromatic rings (phenyl and thiazole in this case) attached to the core heterocyclic structure. [] https://www.semanticscholar.org/paper/69a97bcfcf6e85a8e94190892c5d962334f1dd7a
Compound Description: This molecule is an imidazole-bearing compound containing an oxime functionality, designed as a potential precursor for new antifungal agents. [] The oxime double bond exhibits (E)-stereochemistry, confirmed by single crystal X-ray analysis. [] Preliminary antifungal activity has been demonstrated in vitro using a broth microdilution assay. []
Relevance: This compound is structurally similar to N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide due to the common 1,3-benzodioxole group. [] Both compounds also share a substituted aromatic system linked to a five-membered heterocycle (imidazole in this case) as a core structural feature. [] https://www.semanticscholar.org/paper/520456124573785499ecc5d9190251181c90b1d0
Compound Description: CDPPB is the first described centrally active, positive allosteric modulator of the rat and human metabotropic glutamate receptor 5 (mGluR5) subtype. [] It potentiates glutamate-induced calcium release in naturally expressed mGluR5 in cultured rat astrocytes and exhibits high affinity for the allosteric antagonist binding site. []
Relevance: While CDPPB lacks the benzodioxole moiety present in N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide, it shares a central 1,3-diphenyl-1H-pyrazol-5-yl structure, making it a relevant related compound. [] Both compounds belong to the pyrazole class of compounds and involve substitution on the pyrazole ring. [] https://www.semanticscholar.org/paper/8db5e4ffc9984345e5d45bfcedcb5383ae4a8103
Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5. [] It exhibits even higher potency than CDPPB in both binding and functional assays, demonstrating the impact of specific substitutions on activity. []
Relevance: Similar to CDPPB, VU-1545 belongs to the pyrazole class of compounds, featuring a 1-phenyl-1H-pyrazol-5-yl core structure, which is structurally related to N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide. [] The presence of a benzamide substituent in both VU-1545 and the target compound further emphasizes their structural relationship. [] https://www.semanticscholar.org/paper/8db5e4ffc9984345e5d45bfcedcb5383ae4a8103
6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol
Compound Description: These compounds are potent nonsteroidal aromatase inhibitors, exhibiting features common to both second- and third-generation compounds in this class. [] They have a propeller shape and demonstrate strong inhibitor potency potentially due to their molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding capabilities. []
Relevance: Both compounds share the 1,3-benzodioxol moiety with N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide. [] The presence of substituted aromatic rings connected to the benzodioxole further highlights their structural similarity. [] https://www.semanticscholar.org/paper/5b25aaa3e1ff33f135837e59771937765f5ae023
Compound Description: BTA 9 is a potent anticonvulsant exhibiting significant activity in the 6 Hz psychomotor seizure test. [] It shows good protection against seizures and has a favorable safety profile, lacking neurotoxicity in the rotorod method. [] Computational studies suggest good binding properties with epilepsy molecular targets. []
Relevance: BTA 9 possesses the 1,3-benzodioxol group, making it structurally related to N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide. [] Both compounds also contain amide functionalities and substituted aromatic systems, further indicating structural similarities. [] https://www.semanticscholar.org/paper/9acffdfc66f0a2fe68b93a04af49e49e4a9d097a
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.